molecular formula C10H11NO2 B14823396 3-Cyclopropoxybenzamide

3-Cyclopropoxybenzamide

Cat. No.: B14823396
M. Wt: 177.20 g/mol
InChI Key: MIWATHSMVJWKAG-UHFFFAOYSA-N
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Description

3-Cyclopropoxybenzamide is an organic compound characterized by a benzamide core structure with a cyclopropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxybenzamide typically involves the condensation of 3-cyclopropoxybenzoic acid with an appropriate amine. This reaction can be facilitated by using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature to yield the desired benzamide derivative .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of solid acid catalysts, such as diatomite earth immobilized with Lewis acidic ionic liquids, can enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring, especially in the presence of electron-withdrawing groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: 3-Cyclopropoxybenzoic acid.

    Reduction: 3-Cyclopropoxybenzylamine.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyclopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

    3-Methoxybenzamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    3-Ethoxybenzamide: Contains an ethoxy group, differing in the alkyl chain length.

    3-Propoxybenzamide: Features a propoxy group, providing a longer alkyl chain compared to the cyclopropoxy group.

Uniqueness: 3-Cyclopropoxybenzamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

3-cyclopropyloxybenzamide

InChI

InChI=1S/C10H11NO2/c11-10(12)7-2-1-3-9(6-7)13-8-4-5-8/h1-3,6,8H,4-5H2,(H2,11,12)

InChI Key

MIWATHSMVJWKAG-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC=CC(=C2)C(=O)N

Origin of Product

United States

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